molecular formula C13H13N3O4S B5614240 2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B5614240
M. Wt: 307.33 g/mol
InChI Key: BFQIPFQNWDJIGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide" involves several key steps, including acetylation, formylation, and reactions with bifunctional nucleophiles to construct nitrogen heterocyclic compounds. For instance, acetylation of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile using acetic anhydride affords N-pyrimidinylacetamide derivatives, which upon formylation produce β-chloroenaldehyde derivatives. These derivatives serve as building blocks for synthesizing a variety of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines through reactions with hydrazines, guanidines, and other bifunctional nucleophiles (Farouk, Ibrahim, & El-Gohary, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide" reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, resulting in a specific orientation of the pyrimidine ring relative to the benzene ring. Crystallographic studies have detailed these molecular geometries, providing insights into the structural characteristics of these compounds (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of derivatives related to the target compound encompasses the formation of Schiff bases through reactions with primary and heterocyclic amines, leading to the construction of diverse nitrogen heterocycles. This reactivity underscores the versatility of the compound as a precursor for synthesizing a wide range of heterocyclic compounds with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

properties

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-9-4-2-8(3-5-9)14-12(19)7-21-13-15-10(17)6-11(18)16-13/h2-6H,7H2,1H3,(H,14,19)(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQIPFQNWDJIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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